3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonane
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Overview
Description
3,7-Dibutyl-3,7-diazabicyclo[331]nonane is a bicyclic organic compound with the molecular formula C15H30N2 It is characterized by its unique structure, which includes two nitrogen atoms incorporated into a bicyclo[331]nonane framework
Mechanism of Action
Target of Action
The primary target of 3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonane is the AMPA receptor . AMPA receptors are directly involved in the formation of cognitive functions and memory .
Mode of Action
This compound: acts as a positive allosteric modulator (PAM) of AMPA receptors . It binds to AMPA receptors at a fundamentally different location than ampakins from other known PAM AMPA groups .
Biochemical Pathways
The action of This compound affects the glutamatergic system, which plays an extremely important role in the functioning of the mammalian central nervous system . The compound’s interaction with AMPA receptors influences the downstream effects of this system.
Result of Action
The molecular and cellular effects of This compound ’s action involve modulation of AMPA receptors, which can have a cognitive-stimulating effect in both normal animals and in various models of pathological memory disorder . This indicates its great therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,5-dibromopentane with a diamine such as 1,5-diaminopentane in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, leading to the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in the formation of reduced derivatives.
Substitution: The nitrogen atoms in the bicyclic structure can participate in nucleophilic substitution reactions, where alkyl or acyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with fewer double bonds or hydrogenated nitrogen atoms.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It can be used in the synthesis of specialty chemicals and as an intermediate in the production of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
- 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane
- 3,7-Diethyl-3,7-diazabicyclo[3.3.1]nonane
Uniqueness
3,7-Dibutyl-3,7-diazabicyclo[3.3.1]nonane is unique due to its longer butyl side chains, which can influence its physical properties and reactivity compared to its dimethyl and diethyl counterparts. This structural variation can lead to differences in solubility, binding affinity, and overall biological activity, making it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
3,7-dibutyl-3,7-diazabicyclo[3.3.1]nonane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2/c1-3-5-7-16-10-14-9-15(11-16)13-17(12-14)8-6-4-2/h14-15H,3-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZOCSVNNUPJPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC2CC(C1)CN(C2)CCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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